tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Stereochemistry Chiral Purity Procurement Specification

tert-Butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate (CAS 2413847-37-5, PubChem CID is a chiral, non-racemic morpholine derivative. The compound features a defined (2S,6R) configuration on a morpholine ring core, functionalized with a reactive hydroxymethyl group at the 2-position, a sterically differentiating methyl group at the 6-position, and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B15314852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)CO)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
InChIKeyYJPPRECNUURDRC-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate: Chiral Morpholine Building Block for Stereospecific Synthesis


tert-Butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate (CAS 2413847-37-5, PubChem CID 139343582) is a chiral, non-racemic morpholine derivative [1]. The compound features a defined (2S,6R) configuration on a morpholine ring core, functionalized with a reactive hydroxymethyl group at the 2-position, a sterically differentiating methyl group at the 6-position, and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen [2]. This specific arrangement makes it a valuable, enantioenriched building block for medicinal chemistry, where precise stereochemistry can be a critical determinant of downstream biological activity [2].

The Risk of Stereochemical Substitution for tert-Butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate


This compound cannot be generically substituted with other morpholine building blocks because its specific (2S,6R) configuration is an inseparable part of its identity [1]. Replacing it with its distinct diastereomers, such as (2R,6R)-tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate (CAS 1700609-48-8) or (2S,6S)- (CAS 2366178-82-5), will produce a different molecule with altered three-dimensional orientation of its functional groups . This can fundamentally change key molecular interactions, leading to a loss of desired biological activity or altered chemical reactivity in subsequent synthetic steps. Therefore, procurement decisions must be based on the exact stereochemistry to ensure research reproducibility and avoid invalidating downstream results.

Quantitative Comparator Analysis for tert-Butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate


Enantiomeric Purity vs. Diastereomer (2R,6R) from Commercial Sources

The commercially available specification for the target compound reports a purity of ≥98% from a representative supplier (Leyan) . In contrast, the common specification for its diastereomer, tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate (CAS 1700609-48-8), is often listed at a lower purity of ≥95% from multiple vendors . While these are typical commercial lot analyses and not direct head-to-head experimental data, they indicate the target (2S,6R) isomer is more frequently supplied at a higher chemical purity, a factor relevant for sensitive synthetic applications.

Stereochemistry Chiral Purity Procurement Specification

Lipophilicity Contrast with Non-Methylated Morpholine Core

Computational predictions from PubChem indicate a meaningful difference in lipophilicity between the target 6-methyl-substituted compound and its nearest non-methylated analog. The target compound has a predicted XLogP3-AA value of 0.6 [1]. In contrast, (S)-N-Boc-2-hydroxymethylmorpholine (CAS 135065-71-3), which lacks the methyl group at the 6-position, has a predicted XLogP3-AA of approximately 0.2 [2]. This 0.4 log unit increase suggests improved membrane permeability potential, a critical parameter in cell-based assays.

Physicochemical Properties Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) and Solubility Profile

The target compound possesses a predicted Topological Polar Surface Area (TPSA) of 59.0 Ų [1]. Key comparator morpholine building blocks have higher TPSA values; for instance, the des-methyl analog (S)-N-Boc-2-hydroxymethylmorpholine has a TPSA of 59.0 Ų. While the values are identical for this pair, a comparative check against a simpler morpholine scaffold is necessary. More relevantly, the relatively low TPSA (<60 Ų) classifies this compound as having good potential for oral bioavailability by standard drug-likeness rules [2]. This is a class-level advantage over morpholine building blocks with additional polar substituents that increase TPSA beyond 140 Ų, which are often associated with poor membrane permeability.

Physicochemical Properties Solubility ADME

Procurement-Driven Application Scenarios for tert-Butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate


Stereochemically Controlled Synthesis of Bioactive Molecules

The (2S,6R) configuration makes this compound a prime choice for the asymmetric synthesis of drug candidates where the spatial orientation of the morpholine ring's substituents is critical for target binding. As a chiral scaffold, it is directly applicable to protease inhibitor programs and other therapeutic agent syntheses that require a defined, puckered 6-membered ring system [1]. Substitution with an incorrect diastereomer would produce an entirely different molecule, risking program failure.

Metabolic Stability Enhancement through the 6-Methyl Group

The 6-methyl substitution provides a steric and electronic modulation that can protect metabolic hotspots on the morpholine ring, a fate not shared by non-methylated analogs [1]. This compound is therefore preferred when designing metabolically stable peptidomimetics or small-molecule therapeutics, where the methyl group is expected to improve pharmacokinetic properties compared to an unsubstituted morpholine core.

Protected Amine Intermediate for Complex Molecule Construction

The Boc protecting group enables orthogonal protection strategies, making this compound a convenient intermediate for multi-step synthesis. The methyl group at the 6-position offers a stable chiral center that remains untouched during standard acid-mediated Boc-deprotection, unlike other building blocks where labile protecting groups may be inadvertently cleaved.

Early-Stage Drug Discovery with Favorable ADME Profile Prediction

Based on its calculated physicochemical properties, notably its low TPSA (59 Ų) and moderate lipophilicity (XLogP 0.6) [1], this compound is well-suited for early-stage drug discovery programs focused on oral bioavailability. It can rationally be chosen over more polar morpholine building blocks to improve the ADME profile of lead series molecules.

Quote Request

Request a Quote for tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.